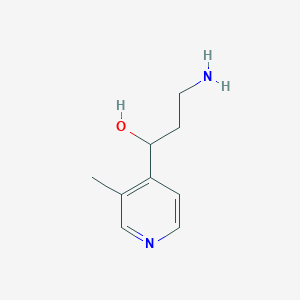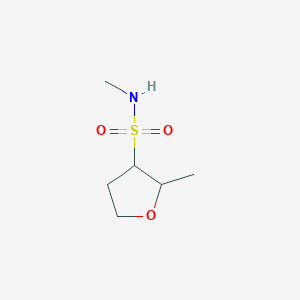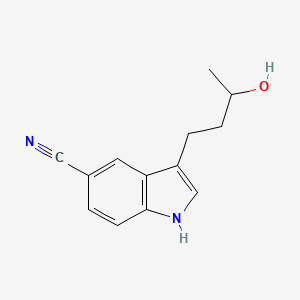
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with malononitrile and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as L-proline . This reaction is usually carried out under solvent-free conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process.
化学反応の分析
Types of Reactions: 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit unique biological activities .
科学的研究の応用
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis . The specific pathways involved depend on the biological context and the target organism.
類似化合物との比較
2-Amino-4-hydroxyquinoline: Shares similar structural features but lacks the methyl and cyano groups.
6-Methylquinoline-3-carbonitrile: Similar but lacks the amino and hydroxy groups.
4-Hydroxy-2-quinolone: Another quinoline derivative with different substituents.
Uniqueness: 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various applications .
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
2-amino-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10(15)8(5-12)11(13)14-9/h2-4H,1H3,(H3,13,14,15) |
InChIキー |
NUANCOGSAIZTHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)




![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)

![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)

![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)


